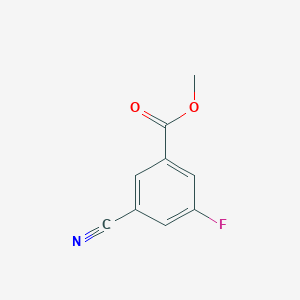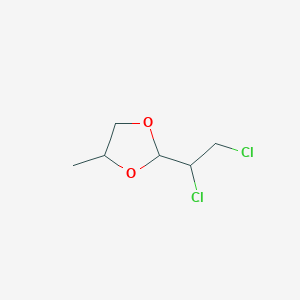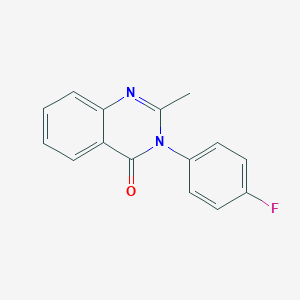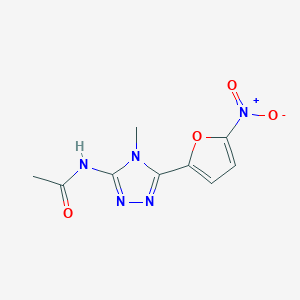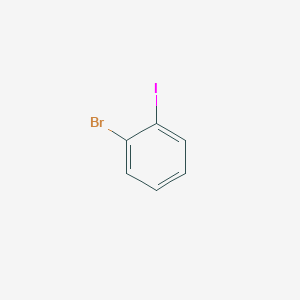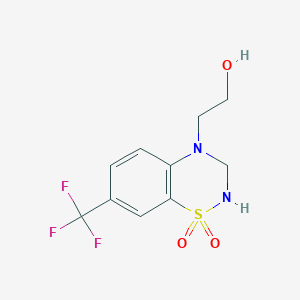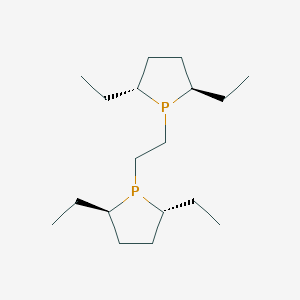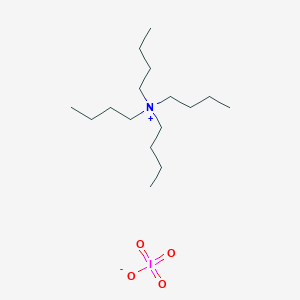
Tetrabutylammonium periodate
Übersicht
Beschreibung
Tetrabutylammonium periodate is a chemical compound known for its ability to oxidize various organic substrates. It is particularly effective in the oxidation of alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and α-hydroxy carboxylic acids to carbonyl compounds with decarboxylation. Additionally, it can convert thiols to disulfides and thioethers to sulfoxides. This compound is used in the presence of Lewis acids such as AlCl3 and BF3·Et2O in aprotic organic solvents like CHCl3 and CH3CN, showcasing its versatility in organic synthesis .
Synthesis Analysis
While the provided papers do not detail the synthesis of tetrabutylammonium periodate itself, they do describe its use as a catalyst in the synthesis of other organic compounds. For instance, tetrabutylammonium bromide, a related compound, has been utilized as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives. These reactions can be carried out in water and solvent-free conditions, which highlights the eco-friendly aspect of using such catalysts .
Molecular Structure Analysis
The molecular structure of tetrabutylammonium periodate allows it to act as a potent oxygen atom donor. This property is particularly useful when used in conjunction with metalloporphyrins. The interaction between tetrabutylammonium periodate and metalloporphyrins under neutral and homogeneous conditions suggests the formation of oxometalloporphyrin as an active oxidizing intermediate, which is crucial for the selective oxygen atom transfer to substrates .
Chemical Reactions Analysis
Tetrabutylammonium periodate is involved in a variety of chemical reactions due to its strong oxidizing properties. It has been shown to be effective in the oxidation of organic compounds, particularly in the presence of Lewis acids. The compound's ability to facilitate the transfer of oxygen atoms is a key feature that enables the oxidation process in different organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrabutylammonium periodate are not explicitly detailed in the provided papers. However, its effectiveness in various reactions suggests that it is soluble in common organic solvents and can act under mild conditions, which is advantageous for maintaining the integrity of sensitive substrates. Its use in eco-friendly procedures also indicates that it has properties conducive to green chemistry applications .
Relevant Case Studies
The papers provided do not include specific case studies, but they do present applications of tetrabutylammonium periodate in organic synthesis. For example, its use in the oxidation of organic compounds and as a catalyst in the synthesis of organic derivatives demonstrates its practical utility in the field of chemistry. The mild and selective nature of these reactions, along with the minimal environmental impact, showcases the potential of tetrabutylammonium periodate in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Synthesis of Aryl Nitroso Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Tetrabutylammonium periodate is used in the oxidation process for the synthesis of aryl nitroso derivatives . Aryl nitroso derivatives are important in the field of organic chemistry due to their wide range of applications.
Formation of Ionic Liquid for the Synthesis of Aromatic Carboxylic Acids
- Scientific Field: Organic Chemistry
- Application Summary: Tetrabutylammonium periodate can be used in the formation of an ionic liquid for the synthesis of aromatic carboxylic acids . Aromatic carboxylic acids are significant in the field of organic chemistry and have various applications.
Oxidation of Organic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Tetrabutylammonium periodate is used in the oxidation of various organic compounds . This includes the oxidation of alcohols to their carbonyl compounds, α-hydroxy ketones to α-diketones, α-hydroxy carboxylic acids to carbonyl compounds (accompanied with decarboxylation), thiols to disulfides, and thioethers to sulfoxides .
Oxidation of Sulfides to Sulfoxides
- Scientific Field: Organic Chemistry
- Application Summary: Tetrabutylammonium periodate is used in the oxidation of sulfides to sulfoxides . This process is significant in the field of organic chemistry due to the wide range of applications of sulfoxides.
Oxidation of 1,2-diols and Olefins
- Scientific Field: Organic Chemistry
- Application Summary: Tetrabutylammonium periodate is used in the oxidation of 1,2-diols and olefins . This process is significant in the field of organic chemistry due to the wide range of applications of the resulting products.
Oxidation of Thiols to Disulfides
Safety And Hazards
Eigenschaften
IUPAC Name |
tetrabutylazanium;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVXLMQALOZKES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium periodate | |
CAS RN |
65201-77-6 | |
| Record name | Tetrabutylammonium periodate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65201-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium periodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



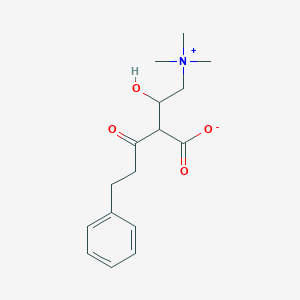
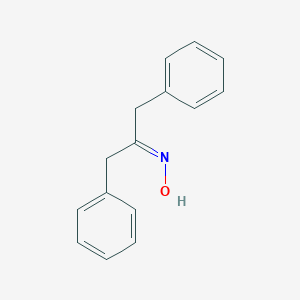
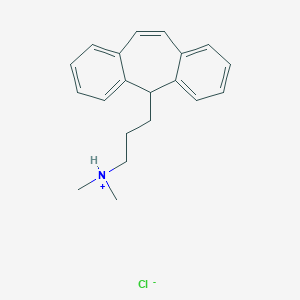


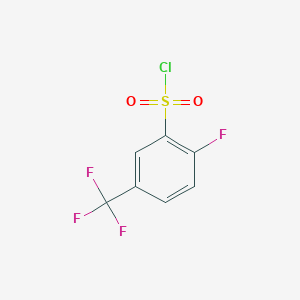
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
